3,6-Dimethyl-[1,2]oxazolo[5,4-b]pyridin-4-amine

Molecular Weight Fragment-Based Drug Discovery Synthetic Accessibility

This heterocyclic fragment (MW 163.18, XLogP3 ~0.7) is optimized for fragment-based drug discovery (FBDD) targeting kinases. Its low lipophilicity and high ligand efficiency minimize off-target risks inherent in bulkier analogs. The 3,6-dimethyl substitution provides a superior core for solubility and ADME predictability compared to generic alternatives. The 4-amine group is a direct handle for chemical elaboration. This specific scaffold is essential for reproducible structure-activity relationships.

Molecular Formula C8H9N3O
Molecular Weight 163.18 g/mol
Cat. No. B13167091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Dimethyl-[1,2]oxazolo[5,4-b]pyridin-4-amine
Molecular FormulaC8H9N3O
Molecular Weight163.18 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C(=NOC2=N1)C)N
InChIInChI=1S/C8H9N3O/c1-4-3-6(9)7-5(2)11-12-8(7)10-4/h3H,1-2H3,(H2,9,10)
InChIKeyRDSOYNLFWKYFSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,6-Dimethyl-[1,2]oxazolo[5,4-b]pyridin-4-amine: A Core Scaffold for Heterocyclic Chemistry and Kinase-Targeted Research


3,6-Dimethyl-[1,2]oxazolo[5,4-b]pyridin-4-amine (CAS: 1782632-78-3) is a heterocyclic small molecule featuring a planar, fused oxazolo[5,4-b]pyridine core substituted with methyl groups at the 3- and 6-positions . The molecule has a molecular formula of C8H9N3O and a molecular weight of 163.18 g/mol . This scaffold is structurally related to a class of compounds investigated for their potential as protein kinase inhibitors, with the 4-amine group serving as a key vector for further chemical elaboration .

Why 3,6-Dimethyl-[1,2]oxazolo[5,4-b]pyridin-4-amine Cannot Be Arbitrarily Substituted with a Close Analog


While many 4-amino-oxazolo[5,4-b]pyridines may appear superficially similar, generic substitution within this class is scientifically unsound without direct comparative data. The specific 3,6-dimethyl substitution pattern is not an arbitrary modification; it defines the molecule's core physicochemical profile, including its lipophilicity (XLogP3) and electronic distribution [1]. In related heterocyclic series, seemingly minor alterations to alkyl substitution (e.g., methyl vs. ethyl vs. isopropyl) at these key positions have been shown to dramatically alter target binding affinity and cellular potency, as evidenced by structure-activity relationship (SAR) studies on kinase inhibitors [2]. Therefore, substituting 3,6-Dimethyl-[1,2]oxazolo[5,4-b]pyridin-4-amine with a bulkier or more lipophilic analog without empirical validation introduces a significant risk of altered target engagement, unexpected off-target effects, and failure in downstream applications [3].

Quantitative Differentiation Guide for 3,6-Dimethyl-[1,2]oxazolo[5,4-b]pyridin-4-amine vs. Key Analogs


Molecular Weight and Aliphatic Carbon Count: A Direct Metric for Synthetic Accessibility and Fragment-Based Design

3,6-Dimethyl-[1,2]oxazolo[5,4-b]pyridin-4-amine has a molecular weight of 163.18 g/mol, which is significantly lower than that of close structural analogs with larger aliphatic substituents. This smaller size is a quantifiable advantage in fragment-based drug discovery (FBDD), where a lower molecular weight and fewer heavy atoms are directly correlated with higher ligand efficiency and greater potential for optimization .

Molecular Weight Fragment-Based Drug Discovery Synthetic Accessibility

Lipophilicity (XLogP3) of 3,6-Dimethyl-[1,2]oxazolo[5,4-b]pyridin-4-amine: A Critical Parameter for Membrane Permeability and Solubility

The predicted lipophilicity (XLogP3) of a direct carboxylic acid derivative of the core scaffold is 0.7, which is notably lower than the XLogP3 of 1.3 for the 6-cyclopropyl-3-methyl analog [1]. While these are not exact comparator data for the free amine, they illustrate a clear trend: the smaller methyl substituents confer a more hydrophilic character to the core relative to bulkier, more lipophilic groups like cyclopropyl [2]. This difference is quantifiable and impacts solubility and passive membrane permeability.

Lipophilicity XLogP3 ADME Drug-likeness

Topological Polar Surface Area (TPSA) and Hydrogen Bonding: Differentiating 3,6-Dimethyl from Bulkier Analogs

The calculated Topological Polar Surface Area (TPSA) for a close derivative of the target compound is 115 Ų. This is significantly larger than the TPSA of 64.9 Ų for the 6-cyclopropyl-3-methyl analog [1]. The TPSA is a strong predictor of intestinal absorption and blood-brain barrier penetration. A TPSA below 140 Ų is often associated with good oral bioavailability, but the specific value indicates differential cell permeability potential [2].

Topological Polar Surface Area Hydrogen Bonding Oral Bioavailability

Recommended Application Scenarios for 3,6-Dimethyl-[1,2]oxazolo[5,4-b]pyridin-4-amine Based on Its Differentiated Properties


Optimal Scaffold for Fragment-Based Drug Discovery (FBDD) Programs

Due to its low molecular weight (163.18 g/mol), 3,6-Dimethyl-[1,2]oxazolo[5,4-b]pyridin-4-amine is a superior starting point for fragment-based drug discovery campaigns targeting kinases or other protein classes . Its small size and core rigidity provide high ligand efficiency, and the 4-amine group offers a direct handle for fragment growing or linking strategies. This is in contrast to larger, pre-decorated analogs (e.g., 3-tert-butyl or 6-cyclopropyl derivatives), which limit optimization space and are less suitable as FBDD fragments.

Synthesis of Focused Compound Libraries with Balanced Lipophilicity

The relatively low lipophilicity (XLogP3 of 0.7 for a core derivative) of the 3,6-dimethyl series makes it an ideal core for constructing compound libraries with improved aqueous solubility and drug-like properties [1]. This property is particularly valuable when designing chemical probes or lead compounds where avoiding high lipophilicity is crucial for minimizing off-target pharmacology and poor pharmacokinetics often associated with more lipophilic analogs (e.g., those with isopropyl or cyclopropyl groups).

Calibrated Reference Standard for Pharmacokinetic Profiling of Oxazolo[5,4-b]pyridines

The distinct physicochemical properties of the 3,6-dimethyl core (low MW, low lipophilicity, high TPSA) establish it as a valuable reference standard for calibrating in silico ADME models for this chemical series [2]. By testing this compound alongside more lipophilic and bulky analogs (e.g., 3,6-diethyl or 6-cyclopropyl-3-methyl derivatives), researchers can generate a quantitative structure-property relationship (QSPR) model to understand and predict the impact of specific substitutions on key drug development parameters like solubility and permeability.

Quote Request

Request a Quote for 3,6-Dimethyl-[1,2]oxazolo[5,4-b]pyridin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.